Fmoc-D-Arg(NO2)-OH

Catalog No.
S735168
CAS No.
160347-94-4
M.F
C21H23N5O6
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Arg(NO2)-OH

CAS Number

160347-94-4

Product Name

Fmoc-D-Arg(NO2)-OH

IUPAC Name

(2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m1/s1

InChI Key

RXMHIKWOZKQXCJ-GOSISDBHSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O

Fmoc-D-Arg(NO2)-OH is a protected amino acid derivative designed for introducing D-arginine into synthetic peptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The Nα-Fmoc group provides temporary protection of the alpha-amine, which is removed under mild basic conditions in each synthesis cycle. The side-chain guanidino group is protected by a nitro (NO2) group, a strong electron-withdrawing moiety that prevents side reactions during peptide elongation and is stable to the repetitive base treatments used in Fmoc-SPPS. The D-stereoisomer configuration is critical for applications requiring enhanced peptide stability against enzymatic degradation.

Substituting Fmoc-D-Arg(NO2)-OH with a seemingly similar analog can lead to critical synthesis failure or biologically inactive products. Replacing it with the L-enantiomer, Fmoc-L-Arg(NO2)-OH, fundamentally alters the peptide's stereochemistry, eliminating its primary benefit of resistance to enzymatic degradation. Swapping the nitro (NO2) side-chain protection for a more common alternative like Pbf (Fmoc-D-Arg(Pbf)-OH) changes the required deprotection chemistry. The NO2 group requires specific, often harsher, cleavage conditions (e.g., strong acids like HF or reduction with SnCl2) compared to the standard TFA cocktails used for Pbf. This difference in chemical workflow makes them non-interchangeable without a complete redesign of the synthesis and cleavage strategy.

Enhanced Proteolytic Stability: D-Arginine vs. L-Arginine Isomer

Incorporation of D-arginine is a well-established strategy to increase a peptide's half-life in biological fluids. In a study on oncocin-derived peptides, substituting L-arginine at key cleavage sites with D-arginine (creating analog Onc112) dramatically increased stability in mouse serum. The parent peptide with L-arginine (Onc18) had a half-life of only 25 minutes, whereas the D-arginine substituted analog (Onc112) had a half-life greater than 8 hours. This demonstrates that the D-stereochemistry of this building block directly translates to a significant increase in biological stability.

Evidence DimensionPeptide half-life in mouse serum
Target Compound Data> 8 hours (for peptide containing D-Arg)
Comparator Or Baseline25 minutes (for parent peptide containing L-Arg)
Quantified Difference>19-fold increase in half-life
ConditionsIncubation of oncocin-derived peptides in mouse serum, followed by RP-HPLC analysis to quantify remaining intact peptide.

For developing peptide-based drugs or long-acting probes, this enhanced stability is a critical design feature that reduces dosing frequency and improves therapeutic efficacy.

Process Control: Reduced Side Reactions During Amino Acid Coupling

A critical side reaction during the coupling of protected arginine is the formation of an inactive δ-lactam, which terminates the peptide chain and reduces yield. Comparative studies have shown that the choice of side-chain protection significantly impacts the rate of this side reaction. When activated with DIC/OxymaPure, Fmoc-Arg(NO2)-OH demonstrates a much lower tendency for δ-lactam formation compared to the commonly used Fmoc-Arg(Pbf)-OH and especially Fmoc-Arg(Boc)2-OH. This inherent chemical stability during the coupling step leads to higher fidelity in the synthesis of the target peptide sequence.

Evidence DimensionPropensity for δ-lactam formation (side reaction)
Target Compound DataLow tendency
Comparator Or BaselineFmoc-Arg(Pbf)-OH (Higher tendency); Fmoc-Arg(Boc)2-OH (High propensity)
Quantified DifferenceQualitatively lower rate of chain-terminating side reaction compared to Pbf and bis-Boc protected analogs.
ConditionsActivation of Fmoc-Arg(X)-OH derivatives for coupling during solid-phase peptide synthesis.

Selecting this compound minimizes a major source of impurity (des-Arg sequences), simplifying purification and increasing the reliable yield of the final peptide product.

Synthesis Strategy Compatibility: Stability in Fmoc-SPPS Workflow

The Fmoc-SPPS workflow relies on the stability of side-chain protecting groups to the basic conditions (typically 20% piperidine in DMF) used for Nα-Fmoc removal. The nitro (NO2) protecting group is completely stable under these conditions. A study assessing the stability of various protected arginine derivatives found that while Fmoc-Arg(Boc)2-OH showed degradation over time in DMF, the NO2 and Pbf analogues were totally stable. This ensures the integrity of the arginine side chain throughout the iterative cycles of peptide elongation, which is a fundamental requirement for any building block used in this synthesis strategy.

Evidence DimensionChemical stability in DMF solution
Target Compound DataCompletely stable over 10 days
Comparator Or BaselineFmoc-Arg(Boc)2-OH (showed degradation)
Quantified DifferenceMaintains chemical integrity, unlike the bis-Boc protected analog which degrades in solution.
ConditionsStorage of Fmoc-Arg(X)-OH derivatives in N,N-Dimethylformamide (DMF) at room temperature, monitored by HPLC over time.

This stability guarantees precursor integrity and prevents the introduction of synthesis-related impurities, ensuring high-quality and reproducible manufacturing of complex peptides.

Development of Protease-Resistant Peptide Therapeutics

This is the ideal building block for synthesizing peptide drug candidates with extended in-vivo half-lives. The D-arginine residue acts as a barrier to proteolytic enzymes that typically cleave at L-arginine sites, significantly slowing degradation in serum and plasma.

Synthesis of Peptidomimetics with Defined Conformations

Incorporating D-amino acids is a key strategy for inducing specific secondary structures, such as beta-turns, in synthetic peptides. Fmoc-D-Arg(NO2)-OH is used to create conformationally constrained peptides for studying protein-protein interactions or for use as structural probes.

Manufacturing of Long-Lasting Antimicrobial Peptides (AMPs)

Many natural cationic AMPs are rich in arginine but are limited by their susceptibility to proteases. Synthesizing all-D-amino acid versions of these peptides using this reagent can produce highly stable AMPs that retain their antibacterial activity even in the presence of serum and proteolytic enzymes.

Complex Peptide Synthesis Requiring Orthogonal Deprotection Strategies

The nitro group's unique deprotection requirements (e.g., reduction via SnCl2) offer an orthogonal cleavage strategy. This is valuable in syntheses where standard TFA-labile groups (like Pbf) might be prematurely cleaved or where other parts of the molecule are sensitive to standard TFA cocktails.

XLogP3

2.4

Sequence

X

Dates

Last modified: 08-15-2023

Explore Compound Types